Aridanin
Overview
Description
Aridanin is a triterpenoid N-acetylglycoside derived from the root of Tetrapleura tetraptera, a plant commonly used as a seasoning spice in Cameroonian cuisine . This compound has garnered attention due to its potential medicinal properties, including antibacterial and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aridanin can be synthesized through a multi-step reaction process. The synthesis involves the use of sodium hydrogencarbonate, N-bromosuccinimide, trimethylsilyl trifluoromethanesulfonate, ethylenediamine, and palladium on activated carbon . The reaction conditions include temperatures ranging from 0°C to 80°C and various solvents such as water, acetone, dichloromethane, and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from the fruits of Tetrapleura tetraptera. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Aridanin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include modified triterpenoid derivatives with enhanced pharmacological properties .
Scientific Research Applications
Aridanin has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel triterpenoid derivatives for drug discovery.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its potential in treating bacterial infections, schistosomiasis, and neurodegenerative diseases
Industry: Utilized in the formulation of natural products and nutraceuticals.
Mechanism of Action
Aridanin exerts its effects through multiple molecular targets and pathways. It has been shown to interact with GABA A receptors, leading to central nervous system depressant effects . Additionally, this compound exhibits antioxidant and anti-inflammatory properties by modulating oxidative stress and pro-inflammatory cytokines .
Comparison with Similar Compounds
Oleanolic Acid: A triterpenoid with similar anti-inflammatory and antioxidant properties.
Ursolic Acid: Another triterpenoid known for its anticancer and anti-inflammatory activities.
Betulinic Acid: Exhibits antiviral and anticancer properties.
Uniqueness of Aridanin: this compound stands out due to its unique N-acetylglycoside structure, which enhances its solubility and bioavailability compared to other triterpenoids . Its potent antibacterial and neuroprotective effects further distinguish it from similar compounds .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFWJSCLROXBBW-FUHHSGJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001739 | |
Record name | 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81053-26-1 | |
Record name | Aridanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81053-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aridanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081053261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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